Cas no 874-14-6 (1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
874-14-6 structure
Product Name:1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:874-14-6
MF:C6H8N2O2
MW:140.139921188354
MDL:MFCD00038065
CID:40140
PubChem ID:24861711
Update Time:2025-05-25

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dimethyluracil
    • Dimethyluracil
    • 1,3-dimethyl-2,4-pyrimidinedione
    • 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-
    • 1,3-DIMETHYL-1H-PYRIMIDINE-2,4-DIONE
    • 1,3-dimethylpyrimidine-2,4-dione
    • 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione
    • 2,4-Dihydroxy-1,3-dimethylpyrimidine
    • 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • Uracil, 1,3-dimethyl- (7CI, 8CI)
    • 1,3-Dimethyl-1H,3H-pyrimidine-2,4-dione
    • N,N′-Dimethyluracil
    • N1,N3-Dimethyluracil
    • NSC 401858
    • NSC-401858
    • EINECS 212-856-4
    • SCHEMBL100263
    • AB00987308-01
    • Uracil, 1,3-dimethyl-
    • SB57736
    • AC-3081
    • 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione #
    • Z221425992
    • HY-W008343
    • CHEBI:74763
    • BDBM50106397
    • 874-14-6
    • AB-323/25048172
    • FT-0601295
    • NS00039191
    • BN3V9WZ8FN
    • 1, 3-dimethyl-2,4(1H,3H)-Pyrimidinedione
    • CS-W008343
    • CHEMBL11470
    • N,N'-Dimethyluracil
    • 1,3-Dimethyluracil, 99%
    • AB7083
    • EN300-26213
    • MFCD00038065
    • AMY4131
    • STR09109
    • 1,3-dimethyl uracil
    • NSC401858
    • D0808
    • PS-4503
    • InChI=1/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H
    • 2,3H)-Pyrimidinedione, 1,3-dimethyl-
    • 1,3-dimethylpyrimidine-2,4(1H,3H)-dione
    • s6050
    • AKOS000269729
    • SY003787
    • W-104025
    • Q27144888
    • DTXSID0061244
    • 1ST2624
    • pyrimidine, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-
    • DB-005065
    • STK386910
    • Uracil, 1,3-dimethyl-(8CI)
    • DTXCID7048584
    • MDL: MFCD00038065
    • Inchi: 1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3
    • InChI Key: JSDBKAHWADVXFU-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(=O)N(C)C=C1
    • BRN: 124074

Computed Properties

  • Exact Mass: 140.05900
  • Monoisotopic Mass: 140.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2850 (rough estimate)
  • Melting Point: 122.0 to 128.0 deg-C
  • Boiling Point: 208.4°C at 760 mmHg
  • Flash Point: 84.3℃
  • Refractive Index: 1.5010 (estimate)
  • Water Partition Coefficient: almost transparency
  • PSA: 44.00000
  • LogP: -0.91600
  • Solubility: Not determined

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Security Information

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

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1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Propanal Catalysts: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  10 min, rt
Reference
C-C bond formation at C-5 position of dimethyluracil derivatives using SmI2
Youn, So Won, Bulletin of the Korean Chemical Society, 2004, 25(11), 1631-1632

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  5 min, rt
1.2 Solvents: Water ;  35 min, 130 °C
Reference
Q-Tube-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water
Scimmi, Cecilia; Cardinali, Margherita; Abenante, Laura; Amatista, Marina; Nacca, Francesca Giulia; et al, Chemistry (Basel, 2021, 3(4), 1126-1137

Production Method 3

Reaction Conditions
1.1 Solvents: Dimethylformamide dimethyl acetal
Reference
Pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines. Synthesis of heterocyclic compounds using 1,3-dimethyluracil and 1,3-dimethyl-5-azauracil as synthons
Chu, Chung K.; Suh, Jungjin, Nucleic Acid Chem., 1991, 4, 19-23

Production Method 4

Reaction Conditions
1.1 Reagents: Dimethylformamide dimethyl acetal
Reference
Pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines. Synthesis of heterocyclic compounds using 1,3-dimethyluracil and 1,3-dimethyl-5-azauracil as synthons
Chu, Chung K.; Suh, Jungjin, Nucleic Acid Chem., 1991, 4, 19-23

Production Method 5

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium hydroxide Solvents: Water ;  6 h, rt
Reference
Tetra-n-butylammonium hydroxide: an efficient catalyst for N-alkylation of pyrimidines and purines
Zhang, Zhi-li; Zhou, Shou-xin; Wang, Xiao-wei; Wang, Hong-tao; Chen, Yan-li; et al, Chemical Research in Chinese Universities, 2006, 22(4), 451-454

Production Method 6

Reaction Conditions
1.1 15 min
Reference
Double Chapman rearrangement of 2,4-dialkoxypyrimidines: a new facile synthesis of 1,3-dialkylpyrimidinediones
Ramana, M. M. V.; Pawar, Sanjay C., World Journal of Pharmaceutical Research, 2015, 4(5), 1105-1113

Production Method 7

Reaction Conditions
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate ,  Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  10 min, rt
Reference
Photocatalytic Systems with Flavinium Salts: From Photolyase Models to Synthetic Tool for Cyclobutane Ring Opening
Hartman, Tomas; Cibulka, Radek, Organic Letters, 2016, 18(15), 3710-3713

Production Method 8

Reaction Conditions
1.1 Reagents: 9,10-Dicyanoanthracene Solvents: Acetonitrile ;  10 h
Reference
Exploration of photochemical reactions of N-trimethylsilylmethyl-substituted uracil, pyridone, and pyrrolidone derivatives
Cho, Dae Won; Lee, Chan Woo; Park, Jong Gu; Oh, Sun Wha; Sung, Nam Kyoung; et al, Photochemical & Photobiological Sciences, 2011, 10(7), 1169-1180

Production Method 9

Reaction Conditions
Reference
Copper-Catalyzed Intermolecular C-H Amination of (Hetero)arenes via Transient Unsymmetrical λ3-Iodanes
Sokolovs, Igors; Lubriks, Dmitrijs; Suna, Edgars, Journal of the American Chemical Society, 2014, 136(19), 6920-6928

Production Method 10

Reaction Conditions
Reference
Indirect C-H Azidation of Heterocycles via Copper-Catalyzed Regioselective Fragmentation of Unsymmetrical λ3-Iodanes
Lubriks, Dmitrijs; Sokolovs, Igors; Suna, Edgars, Journal of the American Chemical Society, 2012, 134(37), 15436-15442

Production Method 11

Reaction Conditions
Reference
Effect of the 6-Methyl Group on Peroxyl Radical Trapping by 5-Hydroxyand 5-Amino- Derivatives of 1,3-Dimethyluracil
Grabovskiy, Stanislav A.; Antipin, Arcadiy V.; Grabovskaya, Yulia S.; Andriayshina, Nadezhda M.; Akchurina, Oksana V.; et al, Letters in Organic Chemistry, 2017, 14(1), 24-32

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfonium, methyldiphenyl-, tetrafluoroborate(1-) (1:1)
Reference
The efficiency of diphenylalkylsulfonium salts as alkylating agents
Badet, Bernard; Julia, Marc; Lefebvre, Christian, Bulletin de la Societe Chimique de France, 1984, 431, 431-4

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Dimethyl carbonate ,  18-Crown-6 Solvents: Dimethylformamide
Reference
Reactions with dimethyl carbonate. 5. Methylation of the pyrimidine bases of nucleic acids
Jansen in de Wal, Helmut; Lissel, Manfred, Zeitschrift fuer Naturforschung, 1989, 44(7), 863-5

Production Method 14

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium fluoride Solvents: 1,2-Dimethoxyethane ;  30 min, rt
Reference
Synthesis of uracil derivatives by oxidation of Fischer tungsten-carbene uracil complexes
Della Sala, Giorgio; Artillo, Antonietta; Ricart, Susagna; Spinella, Aldo, Journal of Organometallic Chemistry, 2007, 692(8), 1623-1627

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt; 1 h, rt
Reference
Transfer Hydrogenation as a Redox Process in Nucleotides
Achrainer, Florian; Emel'yanenko, Vladimir N.; Tantawy, Waled; Verevkin, Sergey P.; Zipse, Hendrik, Journal of Physical Chemistry B, 2014, 118(35), 10426-10429

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Reference
Dehydrogenation, oxidative denitration and ring contraction of N,N-dimethyl-5-nitrouracil by a Bacillus nitroreductase Nfr-A1
Cortial, Sylvie; Chaignon, Philippe; Sergent, Didier; Dezard, Sophie; Ouazzani, Jamal, Journal of Molecular Catalysis B: Enzymatic, 2012, 76, 1-8

Production Method 17

Reaction Conditions
1.1 Reagents: Acetic acid ,  Oxygen ,  Ozone Solvents: Acetic acid
Reference
Ozonization of thio- and azauracils
Matsui, Masaki; Kamiya, Kazusaki; Kawamura, Shigeo; Shibata, Katsuyoshi; Muramatsu, Hiroshige, Bulletin of the Chemical Society of Japan, 1989, 62(9), 2939-41

Production Method 18

Reaction Conditions
1.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Reductive Cleavage of Heteroaryl C-Halogen Bonds by Iodotrimethylsilane. Facile and Regioselective Dechlorination of Antibiotic Pyrrolnitrin
Sako, Magoichi; Kihara, Toshiyuki; Okada, Katsuyuki; Ohtani, Yasujiro; Kawamoto, Hiromi, Journal of Organic Chemistry, 2001, 66(10), 3610-3612

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Raw materials

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Preparation Products

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers

Amadis Chemical Company Limited
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(CAS:874-14-6)1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Order Number:A842132
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Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):220.0/374.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:874-14-6)1,3-二甲基脲嘧啶
Order Number:LE27066023
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:04
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Additional information on 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Comprehensive Overview of 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 874-14-6)

1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, with the CAS number 874-14-6, is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, belongs to the pyrimidine family, which is a cornerstone in nucleic acid chemistry and drug development. Its unique structure and properties make it a subject of interest for researchers exploring novel therapeutic agents and biochemical applications.

The molecular structure of 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione features a pyrimidine ring system with two methyl groups at positions 1 and 3. This modification enhances its stability and solubility, making it a versatile intermediate in synthetic chemistry. Researchers frequently investigate its potential as a precursor for pharmaceutical intermediates, particularly in the development of central nervous system (CNS) drugs and antiviral agents. The compound's ability to mimic natural nucleobases also opens doors for its use in biochemical studies and molecular probes.

In recent years, the demand for 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has surged due to its relevance in green chemistry and sustainable synthesis. With growing environmental concerns, scientists are exploring eco-friendly methods to produce this compound, such as catalysis and solvent-free reactions. These advancements align with the global push toward reducing hazardous waste and energy consumption in chemical manufacturing.

Another area of interest is the compound's role in drug discovery. Its structural similarity to uracil and thymine, key components of RNA and DNA, makes it a valuable scaffold for designing nucleoside analogs. These analogs are critical in developing treatments for viral infections and genetic disorders. For instance, researchers are investigating its derivatives for potential antiviral activity against emerging pathogens, a topic that has gained traction since the COVID-19 pandemic.

From an industrial perspective, 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is synthesized through well-established routes, including cyclocondensation reactions and N-alkylation processes. Manufacturers are increasingly adopting high-throughput screening techniques to optimize yields and purity, addressing the needs of pharmaceutical-grade applications. Quality control measures, such as HPLC and NMR spectroscopy, ensure compliance with regulatory standards.

The compound's physicochemical properties, including its melting point, solubility, and stability, are well-documented in scientific literature. These parameters are crucial for formulators and researchers aiming to integrate it into drug delivery systems or biomaterials. Additionally, its low toxicity profile makes it a candidate for cosmetic formulations and personal care products, where safety is paramount.

Looking ahead, the future of 1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in interdisciplinary collaborations. Combining insights from computational chemistry, molecular biology, and material science could unlock new applications, such as smart materials or bioimaging agents. As the scientific community continues to explore its potential, this compound remains a promising candidate for innovation across multiple fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:874-14-6)1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
A842132
Purity:99%/99%
Quantity:500g/1kg
Price ($):220.0/374.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:874-14-6)1,3-二甲基脲嘧啶
LE27066023
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email